REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[NH:10]([CH2:14][CH2:15]O)[CH2:11][CH2:12]O>Cl>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:15][CH2:14][NH:10][CH2:11][CH2:12]2)[CH:6]=[CH:7][C:8]=1[CH3:9]
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Name
|
|
Quantity
|
105.5 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=CC1C
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Name
|
|
Quantity
|
78.1 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
240 °C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added slowly
|
Type
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TEMPERATURE
|
Details
|
cooling
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
to remove water (66 ml)
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Type
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ADDITION
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Details
|
Sodium hydroxide (5N, solution, 236 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with chloroform (4×100 ml)
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Type
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CONCENTRATION
|
Details
|
The combined organic extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
to give a red oil which
|
Type
|
DISTILLATION
|
Details
|
was purified by distillation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |